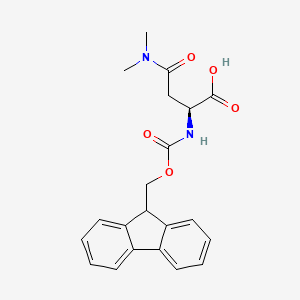

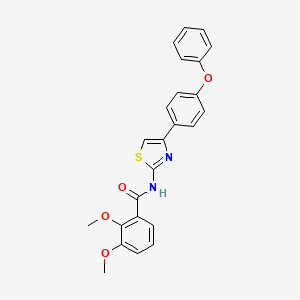

![molecular formula C17H12N2O5S B2406210 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid CAS No. 689228-18-0](/img/structure/B2406210.png)

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure comprising of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives have been studied for their potential medicinal properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, quinazoline derivatives are typically synthesized by reacting appropriate amines with carbonyldiimidazole .Molecular Structure Analysis

The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine) .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Quinazolinone derivatives, closely related to the chemical structure , have been studied for their antimicrobial properties. For instance, Mohamed et al. (2010) synthesized a series of quinazolinone compounds that demonstrated significant anti-bacterial and anti-fungal activities against a range of microbes, including E. coli, S. typhimurium, and C. albicans. Similarly, Kumar et al. (2011) reported the synthesis of quinazoline derivatives with potent inhibitory action against various bacterial strains and notable antioxidant potential (Mohamed et al., 2010)(Kumar et al., 2011).

Antitumor Applications

Some quinazolinone derivatives have shown potential as antitumor agents. Barakat et al. (2007) synthesized quinazolinone derivatives with a thioxo group and tested them for in vitro antitumor activity, showing promising results against Ehrlich Ascities Carcinoma cells (Barakat et al., 2007).

Synthesis and Characterization

The synthesis and structural characterization of quinazolinone compounds have been a significant area of research. Markosyan et al. (2000) explored the synthesis and structure of specific quinazolinone derivatives, contributing to the understanding of their chemical properties (Markosyan et al., 2000).

Pharmacological Evaluation

The pharmacological properties of quinazolinone derivatives have also been evaluated. For example, Ballart et al. (2000) synthesized and evaluated benzoic acid derivatives as LTD4-antagonists, highlighting their potential as oral antiasthmatics (Ballart et al., 2000).

Radiopharmaceuticals

Quinazolinone derivatives have applications in the development of radiopharmaceuticals. Zhang (2012) conducted a study on the efficient synthesis of isotopically labeled PD0331179, a matrix metalloproteinase-13 inhibitor, for preclinical and clinical studies (Zhang, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S/c20-15-11-5-13-14(24-8-23-13)6-12(11)18-17(25)19(15)7-9-1-3-10(4-2-9)16(21)22/h1-6H,7-8H2,(H,18,25)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCICMHIUXYBRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)

![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)